2,5-Piperazinedione, 1,4-bis(trimethylsilyl)-
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Overview
Description
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- is a chemical compound with the molecular formula C10H22N2O2Si2 It is a derivative of piperazinedione, where the hydrogen atoms at positions 1 and 4 are replaced by trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- typically involves the reaction of piperazinedione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Piperazinedione+2(Trimethylsilyl chloride)→2,5-Piperazinedione, 1,4-bis(trimethylsilyl)-+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diamines.
Scientific Research Applications
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme inhibition or as a synthetic intermediate.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione: The parent compound without the trimethylsilyl groups.
1,4-Dimethyl-2,5-piperazinedione: A similar compound with methyl groups instead of trimethylsilyl groups.
2,5-Diketopiperazine: Another related compound with similar structural features.
Uniqueness
2,5-Piperazinedione, 1,4-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly useful in specific synthetic and research applications.
Properties
CAS No. |
3553-95-5 |
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Molecular Formula |
C10H22N2O2Si2 |
Molecular Weight |
258.46 g/mol |
IUPAC Name |
1,4-bis(trimethylsilyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H22N2O2Si2/c1-15(2,3)11-7-10(14)12(8-9(11)13)16(4,5)6/h7-8H2,1-6H3 |
InChI Key |
AGYQHDRWVGBTKU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CC(=O)N(CC1=O)[Si](C)(C)C |
Origin of Product |
United States |
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